molecular formula C10H18F3NO3 B14409001 Acetamide, N-(4,4-diethoxybutyl)-2,2,2-trifluoro- CAS No. 84633-75-0

Acetamide, N-(4,4-diethoxybutyl)-2,2,2-trifluoro-

Cat. No.: B14409001
CAS No.: 84633-75-0
M. Wt: 257.25 g/mol
InChI Key: JYLYVIQVMFRWTA-UHFFFAOYSA-N
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Description

Acetamide, N-(4,4-diethoxybutyl)-2,2,2-trifluoro- is a chemical compound with the molecular formula C10H21NO3. It is known for its role as an intermediate in various chemical syntheses, particularly in the production of other complex organic compounds. This compound is characterized by the presence of an acetamide group, a diethoxybutyl chain, and a trifluoromethyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4,4-diethoxybutyl)-2,2,2-trifluoro- typically involves the reaction of 4,4-diethoxybutylamine with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of Acetamide, N-(4,4-diethoxybutyl)-2,2,2-trifluoro- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and consistent product quality. The use of automated systems for monitoring and adjusting reaction conditions further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4,4-diethoxybutyl)-2,2,2-trifluoro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of oxygen atoms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of Acetamide, N-(4,4-diethoxybutyl)-2,2,2-trifluoro- include trifluoroacetic acid, phenols, and various nucleophiles. The reactions are typically carried out under acidic or basic conditions, depending on the desired outcome. For example, the use of trifluoroacetic acid as a catalyst facilitates the formation of pyrrolidine derivatives .

Major Products Formed

The major products formed from the reactions of Acetamide, N-(4,4-diethoxybutyl)-2,2,2-trifluoro- include 2-aryl-1-sulfonylpyrrolidines, 3-arylidene-1-pyrrolines, and other heterocyclic compounds. These products are often of interest due to their potential biological activity and applications in medicinal chemistry .

Scientific Research Applications

Acetamide, N-(4,4-diethoxybutyl)-2,2,2-trifluoro- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as enzyme inhibition and receptor modulation.

    Medicine: Research into the compound’s derivatives has shown promise in the development of new drugs for treating diseases such as cancer and neurodegenerative disorders.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of Acetamide, N-(4,4-diethoxybutyl)-2,2,2-trifluoro- involves its interaction with various molecular targets and pathways. The compound can form acyliminium ions, which are highly reactive intermediates that participate in cyclization reactions. These reactions lead to the formation of heterocyclic compounds with potential biological activity. The presence of the trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable building block in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    N-(4,4-diethoxybutyl)pyrimidin-2-amine: This compound shares a similar diethoxybutyl chain but differs in its core structure, which is a pyrimidine ring.

    N-(4,4-diethoxybutyl)-1-arylmethanimine: This compound also contains the diethoxybutyl chain but features an arylmethanimine group instead of an acetamide group

Uniqueness

Acetamide, N-(4,4-diethoxybutyl)-2,2,2-trifluoro- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability.

Properties

CAS No.

84633-75-0

Molecular Formula

C10H18F3NO3

Molecular Weight

257.25 g/mol

IUPAC Name

N-(4,4-diethoxybutyl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C10H18F3NO3/c1-3-16-8(17-4-2)6-5-7-14-9(15)10(11,12)13/h8H,3-7H2,1-2H3,(H,14,15)

InChI Key

JYLYVIQVMFRWTA-UHFFFAOYSA-N

Canonical SMILES

CCOC(CCCNC(=O)C(F)(F)F)OCC

Origin of Product

United States

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